Pro-Gln-Gly
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Overview
Description
Pro-Gln-Gly, also known as Proline-Glutamine-Glycine, is a tripeptide composed of the amino acids proline, glutamine, and glycine. This compound is of significant interest in various fields of scientific research due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Gln-Gly can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where each amino acid is protected by an Fmoc group that is removed before the next amino acid is added . The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms such as Escherichia coli, which then produce the peptide through fermentation. The peptide is subsequently purified using techniques like affinity chromatography .
Chemical Reactions Analysis
Types of Reactions
Pro-Gln-Gly can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly proline and glutamine.
Reduction: Reduction reactions can affect the peptide bonds and side chains.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly used.
Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of proline can lead to the formation of hydroxyproline, while substitution reactions can yield various peptide analogs .
Scientific Research Applications
Pro-Gln-Gly has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: this compound is involved in protein-protein interactions and can be used to study cellular processes.
Medicine: This tripeptide has potential therapeutic applications, including wound healing and tissue regeneration.
Mechanism of Action
The mechanism of action of Pro-Gln-Gly involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity. In the context of wound healing, this compound may promote cell proliferation and migration by activating signaling pathways such as the PI3K/Akt pathway .
Comparison with Similar Compounds
Similar Compounds
Hexapeptide-9: This peptide, with the sequence Gly-Pro-Gln-Gly-Pro-Gln, is similar to Pro-Gln-Gly and is used in cosmetics for its anti-aging properties.
Uniqueness
This compound is unique due to its specific sequence and the presence of proline, which imparts rigidity to the peptide structure. This rigidity can influence the peptide’s interaction with other molecules and its overall stability .
Properties
CAS No. |
17662-47-4 |
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Molecular Formula |
C12H20N4O5 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H20N4O5/c13-9(17)4-3-8(11(20)15-6-10(18)19)16-12(21)7-2-1-5-14-7/h7-8,14H,1-6H2,(H2,13,17)(H,15,20)(H,16,21)(H,18,19)/t7-,8-/m0/s1 |
InChI Key |
ZPPVJIJMIKTERM-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
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